D-Alanine beta-naphthylamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

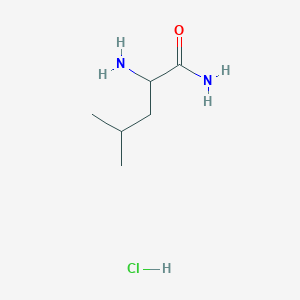

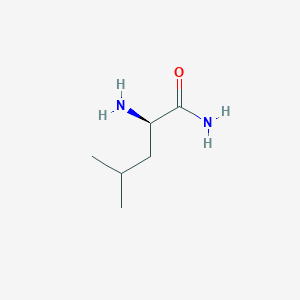

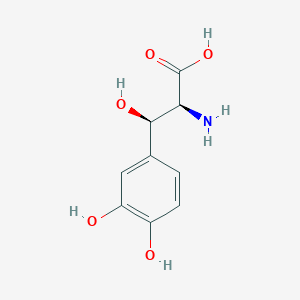

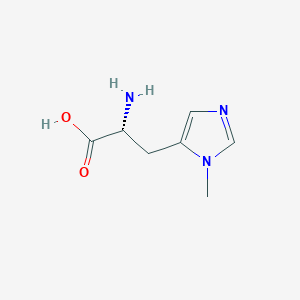

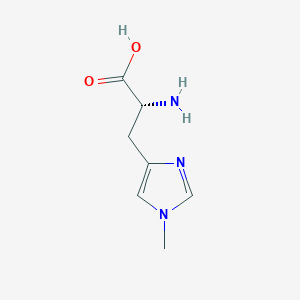

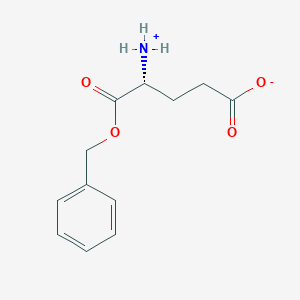

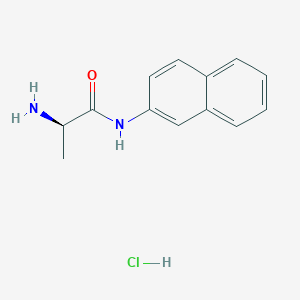

D-Alanine beta-naphthylamide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of CH3CH(NH2)CONHC10H7·HCl . It is used as a substrate to treat Listeria in the hydrolysis test to compare methods for the identification of Listeria species .

Molecular Structure Analysis

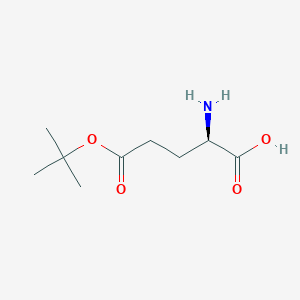

The molecular structure of D-Alanine beta-naphthylamide hydrochloride is represented by the linear formula CH3CH(NH2)CONHC10H7·HCl . It has a molecular weight of 250.72 .

Physical And Chemical Properties Analysis

D-Alanine beta-naphthylamide hydrochloride is a powder form substance . It has a molecular weight of 250.72 . It’s soluble in ethanol . The melting point is 258-260°C (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Devices (OLEDs)

D-Alanine beta-naphthylamide hydrochloride derivatives have potential applications in OLEDs, which are used in full-color flat panel displays and eco-friendly solid-state lighting due to their efficient light emission properties .

Laser Active Media

These derivatives can be utilized as laser active media, contributing to the development of laser technology by acting as a medium that emits light through the process of optical amplification .

Fluorescence Switchers

In scientific research, fluorescence switchers are important for controlling the emission of light, and beta-naphthylamide derivatives can play a role in this field by acting as switchable fluorescent markers .

Fluorescent Markers in Biology

Beta-naphthylamide derivatives are used as fluorescent markers in biological research for imaging and tracking various biological processes due to their strong fluorescent emission upon irradiation .

Photoinduced Electron Transfer Sensors

These compounds can serve as photoinduced electron transfer sensors, which are useful in detecting changes in the environment or the presence of specific molecules through electron transfer mechanisms triggered by light .

Ion Probes

As ion probes, D-Alanine beta-naphthylamide hydrochloride derivatives can be used to detect and measure the concentration of ions in a solution, which is crucial in various fields such as chemistry, biology, and environmental science .

Safety and Hazards

Wirkmechanismus

Target of Action

D-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . AAP is an enzyme that catalyzes the removal of an amino acid from the amino terminus of a protein or peptide. APN, also known as aminopeptidase N, is a type of enzyme that can cleave amino acids from a peptide .

Mode of Action

The compound acts as a substrate for these enzymes . It interacts with the active sites of AAP and APN, allowing the enzymes to catalyze their respective reactions . The interaction leads to the hydrolysis of the compound, which can be detected by simple chromogenic reactions .

Biochemical Pathways

The hydrolysis of D-Alanine beta-naphthylamide hydrochloride by AAP and APN is part of the broader protein degradation pathway . This pathway is crucial for maintaining the balance of proteins in the body, removing damaged proteins, and regulating various biological processes.

Pharmacokinetics

As a small molecule with a molecular weight of 25073 , it is likely to have good bioavailability.

Result of Action

The hydrolysis of D-Alanine beta-naphthylamide hydrochloride by AAP and APN results in the breakdown of the compound into smaller molecules . This process can be used to measure the activity of these enzymes in various biological samples .

Action Environment

The action of D-Alanine beta-naphthylamide hydrochloride is influenced by various environmental factors. For instance, the activity of the enzymes it targets can be affected by changes in pH and temperature. Moreover, the compound’s stability may be influenced by storage conditions. It is recommended to store the compound at 2-8°C .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRRMRLNYQNOZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Alanine beta-naphthylamide hydrochloride | |

CAS RN |

201984-32-9 |

Source

|

| Record name | 201984-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.